molecular formula C18H16N6O2S2 B2999880 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 851125-78-5

2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2999880
CAS RN: 851125-78-5
M. Wt: 412.49
InChI Key: NSWOXITXSFSQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16N6O2S2 and its molecular weight is 412.49. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Synthesis and Antimicrobial Activity of Heterocycles

Researchers have synthesized various heterocyclic compounds incorporating antipyrine moiety, such as coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives. These compounds were evaluated for their antimicrobial activities, showcasing the potential application of similar compounds in developing new antimicrobial agents (Bondock et al., 2008).

Radioligand Synthesis for PET Imaging

Development of Selective Radioligands for PET Imaging

A study on the radiosynthesis of [18F]PBR111, aimed at imaging the translocator protein (18 kDa) with PET, highlights the use of pyrazolo[1,5-a]pyrimidineacetamides as selective ligands. This research demonstrates the compound's utility in developing diagnostic tools for neuroinflammation and potentially other neurological conditions (Dollé et al., 2008).

Synthesis and Biological Evaluation of TSPO Ligands

Novel Pyrazolo[1,5-a]pyrimidines as TSPO Ligands

Another study synthesized novel pyrazolo[1,5-a]pyrimidines, closely related to DPA-714, for binding the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. The derivatives displayed subnanomolar affinity for TSPO, underscoring their potential as in vivo PET-radiotracers for studying neuroinflammation (Damont et al., 2015).

Insecticidal and Antitumor Activities

Synthesis and Evaluation of Heterocyclic Compounds for Insecticidal and Antitumor Activities

Research on synthesizing new heterocycles incorporating thiadiazole moiety has demonstrated insecticidal activity against cotton leafworm, showcasing the potential of these compounds in agricultural applications. Additionally, some novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities, indicating their possible use in developing new anticancer drugs (Fadda et al., 2017).

properties

IUPAC Name

2-[[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S2/c1-10-3-4-12(7-11(10)2)24-15-13(8-20-24)16(26)23-18(22-15)28-9-14(25)21-17-19-5-6-27-17/h3-8H,9H2,1-2H3,(H,19,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWOXITXSFSQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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